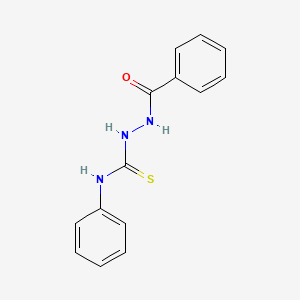

1-Benzoyl-4-phenylthiosemicarbazide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 507159. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzamido-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIKTVJZVZMIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157098 | |

| Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13153-01-0 | |

| Record name | Benzoic acid, 2-[(phenylamino)thioxomethyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13153-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13153-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzoyl-4-phenylthiosemicarbazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-Benzoyl-4-phenylthiosemicarbazide, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not only step-by-step protocols but also the underlying scientific rationale for the experimental choices. The synthesis via the reaction of benzhydrazide with phenyl isothiocyanate is detailed, followed by a thorough characterization of the final product using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC). This guide aims to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Thiosemicarbazide Scaffold

Thiosemicarbazides and their derivatives are a class of compounds that have garnered considerable attention in the scientific community due to their wide-ranging biological activities. These activities are often attributed to the presence of a toxophoric N-C=S group, which can engage in various biological interactions. The thiosemicarbazide scaffold is a versatile building block for the synthesis of various heterocyclic compounds and has been shown to possess antimicrobial, antifungal, anticonvulsant, and antitumor properties[1][2].

This compound, in particular, incorporates both a benzoyl moiety and a phenylthiosemicarbazide core, making it a promising candidate for further derivatization and biological screening. Understanding its synthesis and having a robust characterization profile is fundamental for any future drug discovery and development efforts based on this scaffold.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic addition of benzhydrazide to phenyl isothiocyanate. This reaction is generally straightforward, high-yielding, and proceeds under mild conditions.

Reaction Rationale and Mechanistic Insight

The underlying chemistry of this synthesis involves the nucleophilic attack of the terminal nitrogen atom of benzhydrazide on the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. The lone pair of electrons on the nitrogen initiates the bond formation, leading to a zwitterionic intermediate which then undergoes proton transfer to yield the stable this compound product. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction by solvating the ionic intermediates without interfering with the nucleophilic attack.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

Benzhydrazide

-

Phenyl isothiocyanate

-

Acetonitrile (anhydrous)

-

Ethanol (absolute, cold)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve benzhydrazide (1.0 equivalent) in anhydrous acetonitrile.

-

To this stirring solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature. The addition should be slow to control any potential exotherm.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials or soluble impurities.

-

Dry the crude product under vacuum to remove residual solvent.

Purification: The Importance of Recrystallization

For most applications, especially biological testing, the purity of the synthesized compound is paramount. Recrystallization is a powerful and economical technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while any impurities should be either insoluble at all temperatures or highly soluble even in the cold solvent. For this compound, ethanol has been found to be an effective recrystallization solvent.

Procedure for Recrystallization:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, which will induce the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the pure crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Comprehensive Characterization of this compound

The structural integrity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques. Each technique provides a unique piece of structural information, and together they provide a comprehensive and validated characterization of the molecule.

Caption: Analytical workflow for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to its various structural features.

Experimental Protocol: FTIR Spectroscopy

A small amount of the purified compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The FTIR spectrum is then recorded.

Expected Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300-3100 | N-H stretching | Amide and Thioamide |

| 3100-3000 | C-H stretching (aromatic) | Phenyl rings |

| ~1680-1650 | C=O stretching (Amide I) | Benzoyl carbonyl |

| ~1600, ~1490 | C=C stretching (aromatic) | Phenyl rings |

| ~1550-1510 | N-H bending (Amide II) | Amide |

| ~1350-1300 | C-N stretching | Amide and Thioamide |

| ~1250-1050 | C=S stretching | Thioamide |

| ~750, ~690 | C-H out-of-plane bending | Monosubstituted Phenyl |

Rationale: The presence of sharp peaks in the N-H stretching region confirms the amide and thioamide functionalities. The strong absorption band for the C=O stretch is indicative of the benzoyl group. The characteristic C=S stretching frequency, although sometimes weak, is a key indicator of the thiosemicarbazide core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

The purified compound is dissolved in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), and the ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.5-9.5 | Broad singlet | 3 x NH (amide/thioamide) |

| ~8.0-7.8 | Multiplet | Aromatic CH (ortho to C=O) |

| ~7.7-7.4 | Multiplet | Aromatic CH (meta/para to C=O and phenylthio) |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~181.3 | C=S (Thiocarbonyl) |

| ~164.4 | C=O (Carbonyl) |

| ~139-120 | Aromatic Carbons |

| ~132.1 | Aromatic C (para to C=O) |

| ~130.4 | Aromatic C (para to NH) |

| ~128.0 | Aromatic C (meta to C=O) |

| ~127.9 | Aromatic C (ortho to C=O) |

| ~126.7 | Aromatic C (ortho/meta to NH) |

Rationale: The downfield chemical shifts of the NH protons in the ¹H NMR spectrum are due to their acidic nature and involvement in hydrogen bonding. The aromatic protons will appear in their characteristic region, with those ortho to the electron-withdrawing carbonyl group being the most deshielded. In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is significantly deshielded and appears at a very high chemical shift, which is a key diagnostic peak. The carbonyl carbon (C=O) also appears at a characteristic downfield position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, thereby confirming the molecular weight and offering insights into the molecular structure.

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source.

Expected Data and Interpretation:

The mass spectrum of this compound (Molecular Weight: 271.34 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z = 271. The fragmentation pattern will likely be dominated by cleavages that lead to stable fragments.

Common Fragmentation Pathways:

-

Formation of the benzoyl cation: A prominent peak at m/z = 105, corresponding to the [C₆H₅CO]⁺ ion, is expected due to the cleavage of the N-N bond.

-

Formation of the phenyl cation: Subsequent loss of CO from the benzoyl cation can lead to a peak at m/z = 77, corresponding to the [C₆H₅]⁺ ion.

-

Cleavage of the thioamide bond: Fragmentation around the thioamide group can also occur, leading to other characteristic peaks.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and phase transitions of a material.

Experimental Protocol: Thermal Analysis

A small, accurately weighed sample of the purified compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the change in mass (TGA) and heat flow (DSC) are monitored as a function of temperature.

Expected Data and Interpretation:

-

DSC: The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting point of the compound. The absence of other significant thermal events before melting indicates the purity and stability of the compound.

-

TGA: The TGA curve will show the decomposition profile of the molecule. A single-step or multi-step decomposition at elevated temperatures will be observed. The onset temperature of decomposition is a measure of the thermal stability of the compound. For N-phenylbenzamide derivatives, the decomposition often begins at temperatures above 200°C[3].

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and comprehensive characterization of this compound. By following the outlined procedures and understanding the rationale behind each step, researchers can confidently prepare and validate this important chemical entity. The provided spectroscopic and thermal analysis data serve as a benchmark for ensuring the identity, purity, and stability of the synthesized compound, which is a critical prerequisite for its use in further research and development, particularly in the realm of medicinal chemistry.

References

- Kalyoncuoğlu, N., Rollas, S., Sür-Altiner, D., Yeğenoğlu, Y., & Anğ, O. (1992). 1-[p-(Benzoylamino)benzoyl]-4-substituted thiosemicarbazides: synthesis and antibacterial and antifungal activities. Pharmazie, 47(10), 796-797.

- Durgun, B. B., Rollas, S., Apaydin, S., & Oztürk, R. (1995). Synthesis and antimicrobial activity of some new 1-[4-(4-fluorobenzoylamino)-benzoyl]-4-substituted thiosemicarbazides. Drug metabolism and drug interactions, 12(2), 145–150.

-

PubChem. (n.d.). 1-Benzoyl-4-phenyl-3-thiosemicarbazide. Retrieved from [Link]

-

ChemBK. (2024). 1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE. Retrieved from [Link]

- Hemdan, M. M., Fahmy, A. F., Ali, N. F., Hegazi, E., & Abd‐Elhaleem, A. (2008). Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate. Chinese Journal of Chemistry, 26(2), 388-391.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Kassehin, U. C., et al. (2018). Anomalous reactivity of benzopinacolone towards 4-phenylthiosemicarbazide, a nucleophile endowed with alpha-effect. Journal of Medicinal and Chemical Sciences, 1(1), 1-5.

- Pitucha, M., et al. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Monatshefte für Chemie-Chemical Monthly, 154(5), 539-553.

- El-Sayed, W. A., et al. (2010). Synthesis, antimicrobial activity and Electron Impact Mass Spectra of Phthalazine-1,4-dione Derivatives. Journal of the Argentine Chemical Society, 98(1-2), 14-22.

-

SpectraBase. (n.d.). 1-(2-Ethoxybenzoyl)-4-(phenyl)thiosemicarbazide. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-benzoyl-4-tert-butyl-3-thiosemicarbazide. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

-

ScienceOpen. (2016). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (2020). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra signals of 1 in DMSO-d6, showing the presence of the major form (boldface), the minor form (regular) and benzotriazole (5, italics). Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Gürsoy, A., & Karali, N. (1999). The Mass Spectral Fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4-Tetrahydrooxazirino[2,3-a][4]benzodiazepines. Rapid communications in mass spectrometry : RCM, 13(23), 2424–2427.

-

NETZSCH-Gerätebau GmbH. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. Retrieved from [Link]

-

ResearchGate. (2018). Thermal Analysis for Lipid Decomposition by DSC and TGA. Retrieved from [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

Sources

Introduction: The Thiosemicarbazide Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 1-Benzoyl-4-phenylthiosemicarbazide

Thiosemicarbazides are a class of compounds characterized by a thiourea core linked to a hydrazine moiety. This structural motif imparts a remarkable versatility, making them highly valuable intermediates in the synthesis of diverse heterocyclic systems like thiazoles, triazoles, and thiadiazoles.[1] The significance of the thiosemicarbazide scaffold, however, extends far beyond synthetic utility. The presence of the conjugated N-N-S system and the thione-thiol tautomerism allows these molecules to exhibit a wide spectrum of biological activities.[1] This bioactivity is frequently attributed to their ability to chelate metal ions, which can be essential for the function of various enzymes.[1]

This guide focuses on a specific, well-studied derivative: This compound . This compound serves as an exemplary scaffold in drug discovery, with research demonstrating its potential in developing novel antimicrobial and anticonvulsant agents.[1] We will explore its fundamental chemical properties, a definitive synthesis protocol, methods for spectroscopic validation, and its applications in the field of drug development.

Part 1: Core Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its application in research and development. This compound is typically a colorless to light yellow crystalline powder, soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃OS | [3][4][5] |

| Molecular Weight | 271.34 g/mol | [4] |

| IUPAC Name | 1-benzamido-3-phenylthiourea | [3][4] |

| CAS Number | 13153-01-0 | [4][5][6][7] |

| Appearance | Colorless to light yellow crystal/powder | [2] |

| SMILES | C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 | [3][4] |

| InChIKey | YFIKTVJZVZMIMY-UHFFFAOYSA-N | [3][4] |

Chemical Structure

The structure of this compound integrates a benzoyl group, a central thiosemicarbazide linker, and a terminal phenyl group. This arrangement is crucial for its chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Structural Confirmation

The definitive synthesis of this compound is a robust and efficient method that confirms its structure. The compound was first identified serendipitously but was later synthesized intentionally via the reaction of benzhydrazide with phenyl isothiocyanate.[1] This remains the standard approach.

Experimental Protocol: Synthesis

This protocol describes a typical laboratory-scale synthesis.

Objective: To synthesize this compound.

Materials:

-

Benzhydrazide

-

Phenyl isothiocyanate

-

Ethanol (or a suitable solvent)

-

Reflux apparatus

-

Stirring plate

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of benzhydrazide in ethanol.

-

Addition of Reagent: To the stirred solution, add an equimolar amount of phenyl isothiocyanate dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Further purify the product by recrystallizing from a suitable solvent (e.g., ethanol) to yield pure crystalline this compound.

-

Drying: Dry the purified product in a vacuum oven.

Causality: The underlying mechanism is a nucleophilic addition reaction. The terminal nitrogen of the benzhydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This forms a new carbon-nitrogen bond and yields the target thiosemicarbazide derivative. Heating the reaction mixture provides the necessary activation energy to ensure a reasonable reaction rate and high yield.

Caption: General workflow for the synthesis of this compound.

Part 3: Spectroscopic Characterization

Structural validation is achieved using a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data for Structural Validation

| Technique | Feature | Expected Result | Structural Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.2-8.0 ppm | Protons on the two aromatic (benzoyl and phenyl) rings. |

| (DMSO-d₆) | ~9.5-10.5 ppm | Signals from the three N-H protons, often appearing as broad singlets. | |

| ¹³C NMR | Chemical Shift (δ) | ~115-140 ppm | Carbons of the aromatic rings. |

| (DMSO-d₆) | ~165 ppm | Carbonyl carbon (C=O) of the benzoyl group. | |

| ~180 ppm | Thiocarbonyl carbon (C=S), which is highly deshielded. | ||

| FT-IR | Wavenumber (cm⁻¹) | 3100-3400 cm⁻¹ | N-H stretching vibrations from the amide and thioamide groups. |

| ~1650-1680 cm⁻¹ | C=O (amide I band) stretching vibration. | ||

| ~1500-1550 cm⁻¹ | N-H bending and C-N stretching (amide II band). | ||

| ~1200-1350 cm⁻¹ | C=S stretching vibration. | ||

| Mass Spec. | m/z | 271 [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |

| Fragmentation | Characteristic fragments corresponding to the loss of the phenyl group, benzoyl group, or other stable fragments, confirming the connectivity. |

Part 4: Applications in Drug Discovery

The true value of this compound lies in its role as a versatile building block for creating more complex molecules with targeted biological activities.[1]

-

Antimicrobial Agents: With the rise of drug-resistant pathogens, novel antibacterial compounds are urgently needed.[1] Thiosemicarbazide derivatives have demonstrated significant activity.[8][9] Modifications to the benzoyl or phenyl rings of the core structure allow for the tuning of activity against specific bacterial or fungal strains.[1][9] For example, a study on related 1-[p-(Benzoylamino)benzoyl]-4-substituted thiosemicarbazides showed antibacterial and antifungal properties.[9]

-

Anticonvulsant Drugs: The thiosemicarbazide scaffold is a recognized pharmacophore for anticonvulsant activity. As relatively small molecules, they possess the potential to cross the blood-brain barrier, making them attractive candidates for developing treatments for central nervous system disorders.[1]

-

Other Potential Applications: Research into thiosemicarbazides and their derivatives (thiosemicarbazones) has revealed a broad range of other pharmacological properties, including antitubercular, antiviral, and antiparasitic effects.[1][10][11] The core this compound structure serves as an excellent starting point for exploring these therapeutic areas. It has also been investigated for non-medical applications, such as an insecticide and a corrosion inhibitor.[2][6]

Part 5: Safety and Handling

As with any laboratory chemical, proper handling is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[4]

-

Hazardous to the aquatic environment, acute hazard (Category 1): H400 - Very toxic to aquatic life.[4]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[2] Operations should be conducted in a well-ventilated area or a chemical fume hood.

References

-

1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE - ChemBK. (2024). Available at: [Link]

-

1-benzoyl-4-phenyl-3-thiosemicarbazide (C14H13N3OS) - PubChemLite. (n.d.). Available at: [Link]

-

1-Benzoyl-4-phenyl-3-thiosemicarbazide | C14H13N3OS | CID 735919 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Synthetic route for 4-benzoylthiosemicarbazides (1–5) and... - ResearchGate. (2020). Available at: [Link]

-

Kalyoncuoğlu, N., Rollas, S., Sür-Altiner, D., Yeğenoğlu, Y., & Anğ, O. (1992). 1-[p-(Benzoylamino)benzoyl]-4-substituted thiosemicarbazides: synthesis and antibacterial and antifungal activities. Pharmazie, 47(10), 796-7. Available at: [Link]

-

Glinma, K., et al. (2020). Study of benzoin 4-phenyl-3-thiosemicarbazone and benzil bis(4-phenyl-3-thiosemicarbazone). Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - 1-benzoyl-4-phenyl-3-thiosemicarbazide (C14H13N3OS) [pubchemlite.lcsb.uni.lu]

- 4. 1-Benzoyl-4-phenyl-3-thiosemicarbazide | C14H13N3OS | CID 735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. biosynth.com [biosynth.com]

- 7. 1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE | 13153-01-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-[p-(Benzoylamino)benzoyl]-4-substituted thiosemicarbazides: synthesis and antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jcbsc.org [jcbsc.org]

A Comprehensive Technical Guide to the Solubility of 1-Benzoyl-4-phenylthiosemicarbazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough exploration of the solubility characteristics of 1-Benzoyl-4-phenylthiosemicarbazide, a compound of significant interest in medicinal chemistry and materials science. This document delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for quantitative determination, and presents a framework for understanding its behavior in various organic solvents.

Introduction: The Significance of Solubility in a Scientific Context

This compound (C₁₄H₁₃N₃OS) is a thiosemicarbazide derivative with a molecular structure that suggests a complex interplay of intermolecular forces, making its solubility profile a critical parameter for its application.[1][2][3][4] In drug development, solubility is a cornerstone of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For materials science applications, solubility is paramount for processing, formulation, and achieving desired material properties. Understanding and quantifying the solubility of this compound is, therefore, a foundational step in its scientific and commercial development.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, it is qualitatively described as being soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] This guide will provide the theoretical basis and practical methodologies to empower researchers to determine its solubility in a range of solvents relevant to their work.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound features several key functional groups that dictate its solubility behavior:

-

Aromatic Rings (Benzoyl and Phenyl): These nonpolar moieties contribute to van der Waals interactions and can interact favorably with aromatic or nonpolar solvents.

-

Amide and Thioamide Linkages (-CO-NH- and -CS-NH-): These groups are polar and capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O and C=S). This suggests potential solubility in polar, hydrogen-bonding solvents.

-

Thiocarbonyl Group (C=S): The thiocarbonyl group is a key feature, and its polarity and hydrogen bonding capabilities are crucial in determining solubility.

The overall solubility will be a balance between the nonpolar character of the aromatic rings and the polar, hydrogen-bonding nature of the amide and thioamide functionalities.

Solvent Selection Rationale:

A systematic approach to understanding the solubility of this compound involves testing a range of solvents with varying polarities and hydrogen bonding capabilities:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide and thioamide groups.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide, Dimethylformamide): These solvents have polar character but lack acidic protons. Their ability to act as hydrogen bond acceptors will be a key factor.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in these solvents is expected to be limited due to the polar functional groups of the solute.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have intermediate polarity and can offer a different balance of interactions.

Quantitative Solubility Data: An Illustrative Framework

While experimentally determined values are pending, the following table provides a hypothetical yet scientifically plausible representation of the solubility of this compound in a selection of organic solvents at ambient temperature (approximately 25°C). This table is intended to serve as a guide for experimental design and to illustrate the expected trends based on the theoretical framework discussed.

| Solvent | Solvent Type | Expected Solubility Trend | Illustrative Solubility ( g/100 mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 10 |

| Dimethylformamide (DMF) | Polar Aprotic | High | > 10 |

| Acetone | Polar Aprotic | Moderate | 1 - 5 |

| Ethanol | Polar Protic | Moderate | 0.5 - 2 |

| Methanol | Polar Protic | Moderate | 0.5 - 2 |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | 0.1 - 1 |

| Dichloromethane | Chlorinated | Low to Moderate | 0.1 - 1 |

| Toluene | Nonpolar Aromatic | Low | < 0.1 |

| Hexane | Nonpolar Aliphatic | Very Low | < 0.01 |

Experimental Protocols for Solubility Determination

To ensure scientific integrity, the following detailed protocols for established solubility determination methods are provided. The choice of method will depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Isothermal Shake-Flask Method

This is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C, 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium. The shaking ensures continuous mixing of the solid with the solvent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered saturated solution using a suitable analytical method (e.g., Gravimetric Analysis or UV-Vis Spectrophotometry, as detailed below).

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the Isothermal Shake-Flask Method.

Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation, relying on the accurate measurement of mass.[6][7][8][9]

Protocol:

-

Sample Preparation: Following the Shake-Flask method, obtain a known volume of the filtered saturated solution.

-

Solvent Evaporation: Transfer the solution to a pre-weighed, clean, and dry evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature to avoid decomposition of the solute.

-

Drying: Once the solvent is removed, place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Weighing: Accurately weigh the evaporating dish containing the dried solute using an analytical balance.

-

Calculation: The solubility is calculated as the mass of the dried solute per volume of the solvent used.

Diagram of the Gravimetric Analysis Workflow:

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. While quantitative data remains to be extensively published, a thorough understanding of its molecular structure allows for a rational approach to predicting its solubility behavior. This guide has provided a comprehensive theoretical framework and detailed, field-proven experimental protocols to enable researchers to accurately and reliably determine the solubility of this compound. By employing the methodologies outlined herein, scientists can generate the necessary data to advance their research and development efforts involving this compound.

References

-

Gravimetric Analysis - Solubility of Things. (n.d.). Retrieved January 16, 2026, from [Link]

-

Steps in Gravimetric Analysis | PDF | Solubility | Analytical Chemistry - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved January 16, 2026, from [Link]

-

Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 16, 2026, from [Link]

-

Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K - INIS-IAEA. (n.d.). Retrieved January 16, 2026, from [Link]

-

Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. (2025, August 10). Retrieved January 16, 2026, from [Link]

-

1-Benzoyl-4-phenyl-3-thiosemicarbazide | C14H13N3OS | CID 735919 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K | Request PDF - ResearchGate. (2025, August 7). Retrieved January 16, 2026, from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). Retrieved January 16, 2026, from [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved January 16, 2026, from [Link]

-

Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

SOP for Analysis on UV- Visible Spectrophotometer - Pharmaguideline. (n.d.). Retrieved January 16, 2026, from [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). Retrieved January 16, 2026, from [Link]

-

7: Gravimetric Analysis (Experiment) - Chemistry LibreTexts. (2021, September 22). Retrieved January 16, 2026, from [Link]

-

Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study - Semmelweis Repozitórium. (n.d.). Retrieved January 16, 2026, from [Link]

-

Thiourea - Sciencemadness Wiki. (2022, September 15). Retrieved January 16, 2026, from [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue College of Engineering. (n.d.). Retrieved January 16, 2026, from [Link]

-

UV-Vis SOP. (n.d.). Retrieved January 16, 2026, from [Link]

-

Sop For Uv Spectros | PDF | Spectrophotometry | Ultraviolet–Visible Spectroscopy - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]

-

1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE - ChemBK. (2024, April 9). Retrieved January 16, 2026, from [Link]

-

Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - NIH. (2023, May 24). Retrieved January 16, 2026, from [Link]

-

1-benzoyl-4-phenyl-3-thiosemicarbazide (C14H13N3OS) - PubChemLite. (n.d.). Retrieved January 16, 2026, from [Link]

-

Thiourea | H2NCSNH2 | CID 2723790 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PubMed Central. (2021, June 2). Retrieved January 16, 2026, from [Link]

-

THIOSEMICARBAZIDE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved January 16, 2026, from [Link]

-

Anomalous reactivity of benzopinacolone towards 4-phenylthiosemicarbazide, a nucleophile endowed with alpha-effect - Journal of Medicinal and Chemical Sciences. (2018, August 29). Retrieved January 16, 2026, from [Link]

-

Synthesis and analytical applications of thiosemicarbazide derivative - DergiPark. (2021, December 17). Retrieved January 16, 2026, from [Link]

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

-

N-benzoyl-N -phenylthiourea - 4921-82-8, C14H12N2OS, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 16, 2026, from [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). Retrieved January 16, 2026, from [Link]

-

N'-Phenyl-N-benzoylthiourea | C14H12N2OS | CID 728148 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL - Ubaya Repository. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes - JOCPR. (n.d.). Retrieved January 16, 2026, from [Link]

-

Acetone thiosemicarbazone - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis and characterization studies of 5-chloro 2-furaldehyde thiosemicarbazone and its Ni, Cu and Zn complex - AWS. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. 1-Benzoyl-4-phenyl-3-thiosemicarbazide | C14H13N3OS | CID 735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE | 13153-01-0 [chemicalbook.com]

- 4. 1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. scribd.com [scribd.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1-Benzoyl-4-phenylthiosemicarbazide and Its Analogs

Abstract

This technical guide provides a comprehensive exploration of the methodologies and scientific rationale behind the crystal structure analysis of 1-Benzoyl-4-phenylthiosemicarbazide, a member of the thiosemicarbazide family of compounds known for their significant biological activities.[1] Given the scarcity of publicly available, specific crystallographic data for this exact molecule, this guide will leverage detailed structural information from closely related, published analogs to illustrate the core principles and techniques. We will delve into the synthesis and crystallization, the intricacies of single-crystal X-ray diffraction, and the detailed interpretation of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and the profound implications of understanding a molecule's three-dimensional structure.

Introduction: The Significance of Thiosemicarbazides in Medicinal Chemistry

Thiosemicarbazides and their derivatives are a cornerstone in modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of heterocyclic compounds.[1] Their broad spectrum of documented pharmacological properties, including antibacterial, antifungal, anticonvulsant, and antiviral effects, stems from their unique structural features.[1] The biological activity of these compounds is often attributed to the conjugated N-N-S system and the ability of the sulfur and nitrogen atoms to chelate metal ions, which can be crucial for inhibiting various enzymes.[1]

The title compound, this compound (C₁₄H₁₃N₃OS), is a subject of interest for its potential applications in agriculture as a pesticide and as a building block in the synthesis of other bioactive molecules.[2] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, establishing structure-activity relationships (SAR), and designing more potent and selective derivatives. Single-crystal X-ray diffraction stands as the definitive method for obtaining this precise atomic-level information.[3][4]

Experimental & Analytical Workflow: From Synthesis to Structure

The journey from a powdered compound to a detailed three-dimensional structure involves a meticulous and logical sequence of experimental procedures. Each step is critical for obtaining high-quality data suitable for unambiguous structure determination.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of benzhydrazide with phenyl isothiocyanate.[1] A generalized synthetic scheme is presented below.

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve equimolar amounts of benzhydrazide and phenyl isothiocyanate in a suitable solvent, such as ethanol or acetone.

-

Reaction: The mixture is typically stirred at room temperature or gently refluxed for several hours to ensure the completion of the reaction.[5]

-

Isolation: Upon cooling, the solid product precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to yield phase-pure crystalline material.

The purity of the synthesized compound is paramount and is typically confirmed by spectroscopic methods such as NMR, FT-IR, and mass spectrometry before proceeding to crystallization.[3][5][6]

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. The method of crystallization can significantly impact the crystal habit and internal order.

Experimental Protocol: Crystallization

-

Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of single crystals over days or weeks.

-

Other Techniques: Depending on the compound's properties, other techniques such as slow cooling of a saturated solution, vapor diffusion, or liquid-liquid diffusion may be employed.

The choice of solvent and crystallization technique is guided by the solubility profile of the compound and empirical observations. The goal is to promote slow, ordered molecular packing, which is essential for diffraction-quality crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.[7]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[8]

The following Graphviz diagram illustrates the comprehensive workflow for crystal structure analysis.

Caption: Workflow for the crystal structure analysis of this compound.

Structural Insights: An Analog-Based Discussion

Molecular Conformation

The molecular conformation of N-benzoyl-N'-phenylurea is significantly influenced by a strong intramolecular N—H⋯O=C hydrogen bond.[9] This interaction forms a pseudo-six-membered ring, which imparts a degree of planarity to the molecule. A similar intramolecular hydrogen bond is anticipated in this compound, involving the N-H proton and the carbonyl oxygen.

The following table summarizes the crystallographic data for N-Benzoyl-N'-phenylurea.[9]

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.5641 (8) |

| b (Å) | 4.6564 (3) |

| c (Å) | 21.1029 (15) |

| β (°) | 128.716 (4) |

| Volume (ų) | 1193.31 (15) |

| Z | 4 |

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of N-benzoyl-N'-phenylurea are linked into centrosymmetric dimers through intermolecular N—H⋯O=C hydrogen bonds.[9] This is a common motif in related structures. For this compound, the thiocarbonyl sulfur (C=S) group is also a potent hydrogen bond acceptor, leading to the formation of N—H⋯S hydrogen bonds, which would play a crucial role in the crystal packing.[8] These interactions create a robust three-dimensional supramolecular architecture.

The following Graphviz diagram illustrates the key hydrogen bonding interactions expected in the crystal structure of a benzoylthiosemicarbazide derivative.

Caption: Key hydrogen bonding patterns in benzoylthiosemicarbazide structures.

Advanced Structural Analysis: Hirshfeld Surface Analysis

To gain deeper insights into the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is a powerful computational tool. This method maps the electron distribution of a molecule in a crystal, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact. For thiosemicarbazide derivatives, Hirshfeld analysis often reveals the significance of H⋯H, S⋯H/H⋯S, and C⋯H/H⋯C contacts in stabilizing the crystal lattice.[10]

Conclusion and Future Perspectives

The crystal structure analysis of this compound and its analogs provides invaluable information for understanding their chemical behavior and biological activity. Through a systematic workflow encompassing synthesis, crystallization, and single-crystal X-ray diffraction, the precise three-dimensional arrangement of atoms can be elucidated. The analysis of molecular conformation and intermolecular hydrogen bonding patterns, further aided by computational tools like Hirshfeld surface analysis, offers a detailed picture of the supramolecular architecture. This knowledge is fundamental for the rational design of new thiosemicarbazide derivatives with enhanced efficacy and selectivity for various therapeutic and agrochemical applications. Future work should aim to obtain and publish the specific crystal structure of this compound to further refine our understanding of this important class of compounds.

References

-

1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE - ChemBK. (2024-04-09). Available at: [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC - NIH. (n.d.). Available at: [Link]

-

1-Benzoyl-4-phenyl-3-thiosemicarbazide | C14H13N3OS | CID 735919 - PubChem. (n.d.). Available at: [Link]

-

X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds - MDPI. (n.d.). Available at: [Link]

-

Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - RSC Publishing. (2022-06-10). Available at: [Link]

-

N-Benzoyl-N'-phenylurea - Wikipedia. (n.d.). Available at: [Link]

-

N-Benzoyl-N'-phenylurea - PMC - NIH. (n.d.). Available at: [Link]

-

1-benzoyl-4-phenyl-3-thiosemicarbazide (C14H13N3OS) - PubChemLite. (n.d.). Available at: [Link]

-

Synthesis, spectral characterization, X-ray crystallography and biological evaluations of Pd(II) complexes containing 4(N)-substituted thiosemicarbazone | Semantic Scholar. (n.d.). Available at: [Link]

-

Antibacterial and X-ray Diffraction Study of Cr(III) and Fe(III) metal Complexes of Thiosemicarbazone Ligand - PURKH. (n.d.). Available at: [Link]

-

1-[p-(Benzoylamino)benzoyl]-4-substituted thiosemicarbazides: synthesis and antibacterial and antifungal activities - PubMed. (n.d.). Available at: [Link]

-

New polymorphs of 1-benzylidene thiosemicarbazides: crystal structure and hirshfeld surface analysis - ResearchGate. (2023-04-16). Available at: [Link]

-

4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PubMed Central. (2021-06-02). Available at: [Link]

-

Journal of Chemical, Biological and Physical Sciences Study of benzoin 4-phenyl-3-thiosemicarbazone and benzil bis(4-phenyl-3-th - JCBPS. (n.d.). Available at: [Link]

-

Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications - PMC - NIH. (2020-06-02). Available at: [Link]

-

Crystal structure of 1-(4-formylbenzylidene)-4-methylthiosemicarbazone - PMC - NIH. (n.d.). Available at: [Link]

-

Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor - ResearchGate. (n.d.). Available at: [Link]

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis - Journal of Pharmacy & Pharmacognosy Research. (2023-02-08). Available at: [Link]

-

Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. (n.d.). Available at: [Link]

-

Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses - MDPI. (2022-02-15). Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl) - NIH. (2019-06-21). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of 1-(4-formylbenzylidene)-4-methylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]

- 9. N-Benzoyl-N′-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Thiosemicarbazides: From Serendipitous Discovery to a Versatile Pharmacophore

An In-depth Guide to the Historical and Scientific Evolution of a Cornerstone in Medicinal Chemistry

Abstract

Thiosemicarbazide and its derivatives, particularly thiosemicarbazones, represent a class of compounds whose journey from a niche chemical curiosity to a cornerstone of modern medicinal chemistry is both rich and instructive. Initially synthesized in the late 19th century, their profound biological potential remained latent for decades until a pivotal discovery unveiled their potent antitubercular activity. This guide provides a comprehensive exploration of the historical milestones, seminal discoveries, and chemical principles that have defined the field of thiosemicarbazide research. We will traverse the initial synthetic routes, the landmark identification of their therapeutic value, the evolution of their derivatization into a vast library of bioactive agents, and the elucidation of their mechanisms of action. This document is structured to provide researchers, scientists, and drug development professionals with an authoritative grounding in the foundational knowledge and technical methodologies that underpin this enduring and versatile chemical scaffold.

The Genesis of a Scaffold: Early Discovery and Synthesis

The story of thiosemicarbazide begins not in a pharmaceutical lab, but in the realm of fundamental organic chemistry. The parent compound, with the formula H₂NC(S)NHNH₂, was first prepared by Freund and Schander in 1896.[1] The earliest methods were often challenging, involving the reaction of hydrazine sulfate with potassium thiocyanate in an aqueous solution.[1] This process relied on the thermal rearrangement of the intermediate hydrazine thiocyanate salt, a reaction that was notably exothermic, difficult to control, and could lead to the formation of worthless by-products, posing a significant risk, especially in larger-scale preparations.[1]

Later, more controlled and reproducible methods were developed, which remain fundamental to their synthesis today. One of the most common routes involves the reaction of hydrazine hydrate with carbon disulfide.[2] This method, while more reliable, still requires careful control of reaction conditions to manage by-product formation and ensure safety.[2] The core thiosemicarbazide structure is, in essence, a hybrid of thiourea and hydrazine, bestowing upon it a unique reactivity profile that makes it an invaluable intermediate for the synthesis of a wide array of heterocyclic compounds and other bioactive molecules.[3][4][5]

The following workflow illustrates the foundational synthetic approaches to producing the core thiosemicarbazide scaffold.

Caption: Foundational synthetic routes to thiosemicarbazide.

A Paradigm Shift: The Discovery of Antitubercular Activity

For nearly half a century, thiosemicarbazides remained largely a subject of academic interest. The turning point came in the 1940s, a period of intense search for new antimicrobial agents. In 1944, Peak and co-workers first demonstrated that thiosemicarbazide was active in vitro against Mycobacterium tuberculosis.[6] This groundbreaking work was advanced by Gerhard Domagk, the Nobel laureate renowned for his discovery of sulfonamides. Domagk's research led to the development and introduction of Thioactazone (Thiacetazone), a thiosemicarbazone derivative, as a mainline drug against tuberculosis.[6]

This discovery was a watershed moment. It catalyzed a surge of interest in this chemical class, prompting extensive research into synthesizing and screening derivatives for a wide range of biological activities. The initial success against tuberculosis provided the crucial evidence that the thiosemicarbazide scaffold was a viable pharmacophore, launching a new trajectory in the field of medicinal chemistry.

| Year | Key Milestone | Primary Contributors | Significance |

| 1896 | First synthesis of thiosemicarbazide. | Freund and Schander | Established the foundational chemistry of the compound.[1] |

| 1944 | Discovery of in vitro activity against M. tuberculosis. | Peak and co-workers | First report of significant biological activity, identifying its therapeutic potential.[6] |

| ~1950s | Development of Thiacetazone. | Gerhard Domagk | Led to the introduction of the first clinically used thiosemicarbazone drug for tuberculosis.[6] |

| 1956 | Report on antitumour properties of 2-formylpyridine thiosemicarbazones. | Brockman et al. | Expanded the therapeutic investigation of thiosemicarbazones into oncology.[7] |

| ~1960s | Development of Methisazone (Marboran). | Marketed for the treatment of smallpox, highlighting antiviral potential.[8] |

Table 1: Key historical milestones in the development of thiosemicarbazide compounds.

Chemical Evolution: The Power of Derivatization via Thiosemicarbazones

The true therapeutic versatility of thiosemicarbazides is unlocked through their conversion to thiosemicarbazones. Thiosemicarbazones are Schiff bases formed through the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.[9] This reaction is remarkably efficient and modular, allowing for the creation of vast libraries of compounds from readily available starting materials.[4] The imine (-N=CH-) bond formed in this process is crucial for the biological activity of the resulting molecules.[3]

The rationale behind this derivatization is twofold:

-

Structural Diversity: By varying the aldehyde or ketone component, researchers can systematically modify the steric and electronic properties of the final compound, enabling fine-tuning of its biological activity, selectivity, and pharmacokinetic profile.

-

Enhanced Biological Activity: The resulting thiosemicarbazone structure creates an ideal N,N,S-tridentate chelation system, which is fundamental to many of its biological activities, particularly its anticancer effects.[9]

Caption: General synthesis of thiosemicarbazones from thiosemicarbazide.

Experimental Protocol: Synthesis of an (E)-1-benzylidenethiosemicarbazide Derivative

This protocol is a representative example of the condensation reaction to form a thiosemicarbazone, adapted from established methodologies.[3] It is a self-validating system where the formation of a precipitate serves as a primary indicator of reaction completion.

Materials:

-

Substituted thiosemicarbazide (1.0 mmol)

-

Substituted benzaldehyde derivative (1.0 mmol)

-

Methanol (MeOH), reagent grade (approx. 50 mL)

-

Round bottom flask (50 or 100 mL)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Methodology:

-

Dissolution of Reactant: To a round bottom flask, add the substituted thiosemicarbazide (1.0 mmol) and dissolve it in 30 mL of MeOH with magnetic stirring.

-

Addition of Carbonyl: In a separate vessel, dissolve the benzaldehyde derivative (1.0 mmol) in a minimal amount of MeOH and add this solution to the stirring thiosemicarbazide solution at room temperature.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In many cases, a precipitate will begin to form as the product is less soluble in MeOH than the reactants. The reaction is typically stirred for 12-24 hours to ensure completion.[3]

-

Isolation of Product: Once the reaction is complete (as indicated by TLC or cessation of precipitate formation), filter the solid product using a Büchner funnel.

-

Purification: Wash the collected precipitate with a small volume of cold MeOH (approx. 20 mL) to remove any unreacted starting materials.[3]

-

Drying and Characterization: Dry the purified solid product at room temperature. The structure and purity should be confirmed using analytical techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

A Spectrum of Activity: The Broad Therapeutic Potential

The initial discoveries in tuberculosis and virology were merely the beginning. Over the past several decades, research has demonstrated that thiosemicarbazide derivatives possess an exceptionally broad range of biological activities. This versatility makes them a privileged scaffold in drug discovery.[4][10]

| Biological Activity | Key Findings and Mechanism Insights |

| Anticancer | Potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis, often through iron chelation.[7][9][11] Also shown to inhibit topoisomerase II.[7] Effective against various tumor types including leukemia, pancreatic, and breast cancer.[9] |

| Antitubercular | The foundational activity of this class. New derivatives are continuously being developed to combat multidrug-resistant strains of M. tuberculosis.[3] |

| Antiviral | Exhibit activity against a range of viruses. Methisazone was historically used against smallpox.[8] The mechanism often involves interference with viral replication processes.[3][12] |

| Antibacterial | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[12][13] Some derivatives act as inhibitors of bacterial topoisomerases like DNA gyrase and Topo IV.[14] |

| Antifungal | Effective against various fungal pathogens.[12] |

| Anticonvulsant | Some derivatives have shown potential in preventing seizures.[10] Thiosemicarbazide itself is a known GABA antagonist used in experimental models to induce seizures.[15] |

| Anti-inflammatory | Certain compounds exhibit anti-inflammatory properties.[10][12] |

Table 2: Summary of the diverse biological activities reported for thiosemicarbazide derivatives.

Conclusion and Future Perspectives

The historical arc of thiosemicarbazide compounds is a compelling narrative of chemical potential realized through persistent scientific inquiry. From their synthesis as a chemical novelty in the 19th century to their current status as a "master key" pharmacophore, their journey highlights the importance of interdisciplinary research. The initial discovery of antitubercular activity unlocked a field of study that has since delivered compounds with anticancer, antiviral, and broad-spectrum antimicrobial properties.

Current research continues to build on this legacy, focusing on the synthesis of novel derivatives to overcome drug resistance, enhance target specificity, and reduce toxicity.[3][16] The development of metal complexes and multifunctional ligands represents a promising frontier, aiming to create next-generation therapeutics with enhanced potency and novel mechanisms of action.[7][11] The simple, robust chemistry of thiosemicarbazones, coupled with their profound and diverse biological effects, ensures that the thiosemicarbazide scaffold will remain a subject of intense and fruitful investigation for decades to come.

References

-

Karimpour, M., et al. (2016). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 15(3), 463–473. Available at: [Link]

-

Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1957-1975. Available at: [Link]

-

Plech, T., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1569. Available at: [Link]

-

Ali, B., et al. (2021). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry, Section B, 3(3), 243-270. Available at: [Link]

-

Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs: A Review. Asian Journal of Chemistry. Available at: [Link]

-

Enyedy, É. A., & Zs. Nagy, L. (2021). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. Current Medicinal Chemistry, 28(1). Available at: [Link]

-

Kadhim, R. M., et al. (2020). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Systematic Reviews in Pharmacy, 11(11), 1642-1652. Available at: [Link]

-

Hassan, A. A., & Shawky, A. M. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(4), 317-362. Available at: [Link]

-

Wang, Y., et al. (2020). Discovery of thiosemicarbazone-containing compounds with potent anti-proliferation activity against drug-resistant K562/A02 cells. Bioorganic & Medicinal Chemistry Letters, 30(24), 127638. Available at: [Link]

-

Jiang, J. (2015). Synthesis of thiosemicarbazide. Medium. Available at: [Link]

-

Argibay-Otero, S., et al. (2021). Synthesis of thiosemicarbazides. ResearchGate. Available at: [Link]

-

Nowak, M., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 29(9), 2147. Available at: [Link]

-

Sebastian, A. (2018). Thiosemicarbazide. In A Dictionary of the History of Medicine. Taylor & Francis. Available at: [Link]

- Paterson, J. C. (1953). U.S. Patent No. 2,646,447. Washington, DC: U.S. Patent and Trademark Office.

-

Kowalczyk, A., et al. (2021). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. International Journal of Molecular Sciences, 22(19), 10398. Available at: [Link]

-

Nowak, M., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. International Journal of Molecular Sciences, 29(9), 2147. Available at: [Link]

-

Wikipedia contributors. (2024). Gabapentin. Wikipedia. Available at: [Link]

-

Jain, S., & Sharma, P. (2014). Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-8. Available at: [Link]

-

Wuisan, Z. G., et al. (2025). 100 years of thiosemicarbazone: A bibliometric study using scopus database. Journal of Public Health in Africa, 16(s1). Available at: [Link]

-

Wujec, M., et al. (2015). Synthesis and Anthelmintic Activity of New Thiosemicarbazide Derivatives—A Preliminary Study. Molecules, 20(1), 136-147. Available at: [Link]

-

Plech, T., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1569. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thiosemicarbazide. ResearchGate. Available at: [Link]

-

Sharma, S., & Kumar, P. (2019). Novel thiosemicarbazone derivatives and their metal complexes: Recent development. Journal of Coordination Chemistry, 72(15), 2465-2505. Available at: [Link]

-

Petz, W., et al. (2020). Functionalizing Thiosemicarbazones for Covalent Conjugation. Molecules, 25(23), 5737. Available at: [Link]

-

Can, N., et al. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1161-1170. Available at: [Link]

-

Wikipedia contributors. (2023). Thiosemicarbazide. Wikipedia. Available at: [Link]

-

Sharma, S., & Kumar, P. (2022). Medicinal Importance of Thiosemicarbazones with special reference to their Mixed ligand and Mixed metal complexes: A Review. Russian Journal of Coordination Chemistry, 48(12), 877-897. Available at: [Link]

Sources

- 1. US2646447A - Preparation of thiosemicarbazide - Google Patents [patents.google.com]

- 2. medium.com [medium.com]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajchem-b.com [ajchem-b.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gabapentin - Wikipedia [en.wikipedia.org]

- 16. Discovery of thiosemicarbazone-containing compounds with potent anti-proliferation activity against drug-resistant K562/A02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Benzoyl-4-phenylthiosemicarbazide

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 1-Benzoyl-4-phenylthiosemicarbazide, a molecule of significant interest in medicinal chemistry and drug development. The document elucidates the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and presents key analytical data for the characterization of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis and chemical properties of this important thiosemicarbazide derivative. Thiosemicarbazides are known to be potent intermediates for the synthesis of various pharmaceutical and bioactive materials.[1]

Introduction: The Significance of this compound